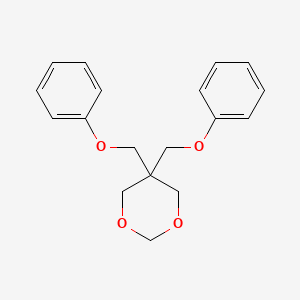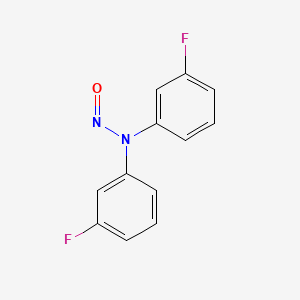![molecular formula C11H10Cl2O2 B14609384 {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride CAS No. 60011-14-5](/img/structure/B14609384.png)
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is an organic compound that belongs to the class of aromatic acetyl chlorides. This compound is characterized by the presence of a chloro group, an allyloxy group, and an acetyl chloride functional group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride typically involves the chlorination of 3-chloro-4-hydroxyacetophenone followed by the introduction of the allyloxy group. The reaction conditions often include the use of thionyl chloride (SOCl₂) as a chlorinating agent and an appropriate solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The chloro and allyloxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid over-substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Nitro and Sulfonic Acid Derivatives: Formed through electrophilic aromatic substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxyacetophenone: Lacks the allyloxy group and acetyl chloride functionality.
4-Allyloxyacetophenone: Lacks the chloro group and acetyl chloride functionality.
3-Chloro-4-methoxyacetophenone: Contains a methoxy group instead of an allyloxy group.
Uniqueness
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chloro and allyloxy groups on the phenyl ring, along with the reactive acetyl chloride group, makes it a valuable intermediate in various organic transformations.
Eigenschaften
CAS-Nummer |
60011-14-5 |
|---|---|
Molekularformel |
C11H10Cl2O2 |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
2-(3-chloro-4-prop-2-enoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2 |
InChI-Schlüssel |
ASIOPSGOXLSETJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


stannane](/img/structure/B14609382.png)

![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
